N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with various molecular targets. It is believed to inhibit key enzymes involved in cellular processes, such as topoisomerase II, which plays a critical role in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell death. Additionally, it may exhibit anti-inflammatory and antioxidant activities, contributing to its therapeutic potential.
Comparison with Similar Compounds
- N’-(2,6-Dichlorobenzylidene)hexadecanohydrazide
- N’-(2,6-Dichlorobenzylidene)octadecanohydrazide
- N’-(2,6-Dichlorobenzylidene)nicotinohydrazide
Comparison: N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of methoxy groups on the benzene ring, which can influence its electronic properties and reactivity. This structural difference can result in variations in biological activity and chemical behavior compared to its analogs .
Properties
CAS No. |
357410-08-3 |
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Molecular Formula |
C16H14Cl2N2O3 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-14-7-6-10(8-15(14)23-2)16(21)20-19-9-11-12(17)4-3-5-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+ |
InChI Key |
RBDUJTLZSQLBNW-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)OC |
Origin of Product |
United States |
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